molecular formula C10H9N3O2 B1402717 (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate CAS No. 1305332-65-3

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate

Cat. No. B1402717
CAS RN: 1305332-65-3
M. Wt: 203.2 g/mol
InChI Key: PYBXJLHUQAFETJ-NSCUHMNNSA-N
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Description

“(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate” is a chemical compound with the empirical formula C10H9N3O2 and a molecular weight of 203.20 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string representation of this compound is COC(=O)\C=C\c1cnc2[nH]ncc2c1 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in the synthesis of novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, revealing interesting chemical properties and geometries (Verdecia et al., 1996).

Chemical Transformations

  • It has played a role in the facile one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating its versatility in chemical reactions (Latif et al., 2003).
  • The compound has been used in ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting its utility in advanced synthetic techniques (Nikpassand et al., 2010).

Material Sciences and Industrial Applications

  • Its derivatives have been explored for their potential as fluorescent brightening agents, indicating its applicability in material sciences (Tagdiwala & Rangnekar, 2007).
  • The compound has been investigated for corrosion inhibition properties in steel, suggesting its importance in industrial applications (Bouklah et al., 2005).

Biomedical Research

  • Pyrazolo[3,4-b]pyridines, including derivatives of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate, have been studied for their biomedical applications, such as kinase inhibition, highlighting their potential in medicinal chemistry (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action:

The primary target of “(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate” is ZAK kinase . ZAK (also known as MLTK) is a serine/threonine kinase involved in various cellular processes, including cell growth, inflammation, and stress responses .

Mode of Action:

“this compound” interacts with the ATP-binding site of ZAK. By inhibiting ZAK’s kinase activity, it disrupts downstream signaling pathways. This leads to altered gene expression, cell cycle regulation, and cellular responses .

Biochemical Pathways:

The affected pathways include the MAPK (mitogen-activated protein kinase) pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of ZAK impacts these pathways, influencing cell survival, proliferation, and immune responses .

Biochemical Analysis

Biochemical Properties

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with tropomyosin receptor kinases, which are crucial for cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by targeting these kinases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tropomyosin receptor kinases, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways that promote cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound possesses good plasma stability, which is essential for its sustained activity in biological systems . Over time, the compound’s effects on cells may vary, with prolonged exposure leading to increased apoptosis and reduced cell viability. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential interactions with other drugs. Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma proteins, which can influence its distribution and accumulation in different tissues . Additionally, its transport across cell membranes may involve active transport mechanisms, which are essential for its cellular uptake and localization.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments. Understanding its localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

methyl (E)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-9(14)3-2-7-4-8-6-12-13-10(8)11-5-7/h2-6H,1H3,(H,11,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXJLHUQAFETJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.